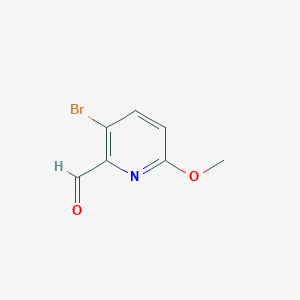

3-Bromo-6-methoxypicolinaldehyde

Description

Properties

IUPAC Name |

3-bromo-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEXLHDCCJFFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454295 | |

| Record name | 3-Bromo-6-methoxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269058-49-3 | |

| Record name | 3-Bromo-6-methoxypicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde (CAS number 269058-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-methoxypicolinaldehyde is a key heterocyclic building block in modern medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its strategic substitution pattern, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and a methoxy group, makes it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support researchers in the effective use of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1][2] Its structure combines a pyridine ring with bromo, methoxy, and aldehyde functional groups, which dictate its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 269058-49-3 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | |

| Storage | -20°C, sealed, away from moisture | [1] |

Synthesis

Proposed Synthetic Pathway: Oxidation of 3-bromo-6-methoxy-2-methylpyridine

The conversion of a methyl group on a pyridine ring to an aldehyde can be achieved using various oxidizing agents. A common and effective method is the use of selenium dioxide (SeO₂) or other reagents like N-oxides in the presence of a catalyst. The general transformation is depicted below:

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methoxypicolinaldehyde, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a feasible multi-step approach based on established and analogous chemical transformations. This guide includes detailed experimental protocols, a summary of quantitative data for a key intermediate, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted pyridine derivative with significant potential as a versatile intermediate in organic synthesis. The presence of a bromine atom, a methoxy group, and an aldehyde functionality on the picolinaldehyde scaffold offers multiple reactive sites for further chemical modifications. This trifunctional nature makes it a key component in the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical research.[1] This guide details a proposed three-step synthesis to obtain this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available 2-amino-6-methoxypyridine. The proposed pathway involves:

-

Sandmeyer-type Bromination: Conversion of the amino group of 2-amino-6-methoxypyridine to a bromo group to yield 2-bromo-6-methoxypyridine.

-

Regioselective Bromination: Introduction of a second bromine atom at the 3-position of the pyridine ring to form 2,3-dibromo-6-methoxypyridine.

-

Formylation via Halogen-Metal Exchange: Selective formylation at the 2-position through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent to yield the final product.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations on pyridine-based systems.

Step 1: Synthesis of 2-Bromo-6-methoxypyridine

This procedure details the synthesis of 2-Bromo-6-methoxypyridine from 2-amino-6-methoxypyridine via a Sandmeyer-type reaction.

Methodology:

-

To a stirred solution of 48% hydrobromic acid, add 2-amino-6-methoxypyridine.

-

Cool the resulting mixture to -10 °C using an ice-salt bath.

-

Slowly add liquid bromine dropwise, maintaining the temperature at or below -5 °C.

-

Stir the mixture for an additional 1.5 hours at this temperature.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C.

-

Stir for another 1.5 hours at the same temperature.

-

Prepare a cooled solution of sodium hydroxide and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C to neutralize the acid.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure 2-Bromo-6-methoxypyridine.

Step 2: Synthesis of 2,3-Dibromo-6-methoxypyridine

This protocol describes the regioselective bromination of 2-bromo-6-methoxypyridine at the 3-position.

Methodology:

-

In a suitable reaction flask, dissolve 2-bromo-6-methoxypyridine in acetonitrile.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,3-Dibromo-6-methoxypyridine.

Step 3: Synthesis of this compound

This final step involves the selective formylation of 2,3-dibromo-6-methoxypyridine at the 2-position via a lithium-halogen exchange reaction.

Methodology:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dibromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. The bromine at the 2-position is more susceptible to lithium-halogen exchange.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-6-methoxypyridine | C₆H₈N₂O | 124.14 | 38941-97-0 |

| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | 40473-07-2 |

| 2,3-Dibromo-6-methoxypyridine | C₆H₅Br₂NO | 266.92 | 909720-21-4 |

| This compound | C₇H₆BrNO₂ | 216.03 | 269058-49-3 |

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound, a compound of interest for researchers in drug discovery and development. The proposed multi-step synthesis leverages well-established chemical transformations, providing a solid foundation for its laboratory-scale preparation. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.

References

An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-methoxypicolinaldehyde, a valuable pyridine derivative for synthetic chemistry and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a research chemical.

Chemical Identity and Properties

This compound, with the IUPAC name 3-bromo-6-methoxy-2-pyridinecarbaldehyde or 3-bromo-6-methoxypyridine-2-carbaldehyde , is a substituted pyridine compound.[1] It serves as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-bromo-6-methoxy-2-pyridinecarbaldehyde | |

| Synonyms | This compound, 3-bromo-2-formyl-6-methoxypyridine | [1] |

| CAS Number | 269058-49-3 | [1] |

| Molecular Formula | C7H6BrNO2 | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Experimental Protocols

2.1. Synthesis of this compound

The following protocol describes the synthesis of this compound from 3-bromo-2-(hydroxymethyl)-6-methoxypyridine.[1]

Materials:

-

3-bromo-2-(hydroxymethyl)-6-methoxypyridine (3.25 g, 14.9 mmol)

-

Manganese dioxide (9.07 g, 104 mmol)

-

Chloroform (50 mL)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 3-bromo-2-(hydroxymethyl)-6-methoxypyridine (3.25 g, 14.9 mmol) and manganese dioxide (9.07 g, 104 mmol) in chloroform (50 mL) was heated to reflux for 18 hours.

-

After the reaction was complete, the reaction mixture was filtered while hot.

-

The filtrate was concentrated under reduced pressure.

-

The resulting residue was purified by silica gel column chromatography, eluting with 10% ethyl acetate in hexane.

-

This process afforded 3-bromo-6-methoxy-2-pyridinecarboxaldehyde as a solid (2.55 g, 80% yield).[1]

Visualized Workflows and Relationships

3.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

3.2. Role as a Synthetic Intermediate

This diagram illustrates the role of this compound as a key intermediate in the development of more complex chemical entities.

References

An In-depth Technical Guide to 3-bromo-6-methoxy-2-pyridinecarbaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-bromo-6-methoxy-2-pyridinecarbaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and experimental insights.

Core Properties and Data

3-bromo-6-methoxy-2-pyridinecarbaldehyde is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde function on the pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of 3-bromo-6-methoxy-2-pyridinecarbaldehyde are summarized in the table below. It is important to note that some of the data are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Boiling Point | 253.3 ± 35.0 °C (Predicted) | Generic Supplier Data |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | Generic Supplier Data |

| Storage Temperature | 2-8°C, under inert gas | Generic Supplier Data |

Spectroscopic Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyridine ring, and the methoxy group protons.

-

Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.8-10.2 ppm.

-

Pyridine Ring Protons (2H): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at position 4 will likely be coupled to the proton at position 5, and vice versa.

-

Methoxy Protons (-OCH₃): A sharp singlet, upfield, expected around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals.

-

Aldehyde Carbonyl (C=O): The most downfield signal, typically in the δ 190-195 ppm range.[2]

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon attached to the aldehyde (C2). The carbon bonded to bromine (C3) will show a characteristic shift.

-

Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 55-60 ppm.[2]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands that confirm the presence of its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band in the 1200-1250 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Peaks are expected at m/z 215 and 217.

-

Key Fragments: Fragmentation may occur through the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or the bromine atom.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 3-bromo-6-methoxy-2-pyridinecarbaldehyde is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for similar pyridine derivatives. A common approach involves the oxidation of the corresponding alcohol.

Proposed Synthesis Workflow

The logical flow for a laboratory-scale synthesis is outlined below.

Caption: Proposed synthetic workflow for 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

Detailed Experimental Protocol: Oxidation of 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine

This protocol is adapted from standard oxidation procedures for primary alcohols to aldehydes, such as the synthesis of 6-bromo-3-fluoropicolinaldehyde.[3]

Materials and Reagents:

-

3-bromo-6-methoxy-2-(hydroxymethyl)pyridine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add Dess-Martin Periodinane portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and dilute with additional DCM.

-

Filter the mixture through a pad of Celite to remove solid byproducts. Wash the filter pad with DCM.

-

Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines are paramount in modern drug discovery, serving as versatile scaffolds for creating novel therapeutic agents.[4] 3-bromo-6-methoxy-2-pyridinecarbaldehyde is particularly valuable due to the presence of the bromine atom, which acts as a key reactive handle for palladium-catalyzed cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug molecules.[5][6] In this context, the bromine atom of 3-bromo-6-methoxy-2-pyridinecarbaldehyde can be readily coupled with a wide range of boronic acids or esters.

Caption: Schematic of a Suzuki-Miyaura coupling using the target compound.

This reaction allows for the modular and efficient introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring. The aldehyde and methoxy groups can be retained for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. This strategic approach is crucial for developing new agents targeting a wide array of diseases, from cancer to neurological disorders.[4]

References

Technical Guide to the 1H NMR Spectrum of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-methoxypicolinaldehyde. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Spectroscopic Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to each of the unique protons in the molecule. The experimental data, acquired in deuterated chloroform (CDCl3), is summarized in the table below.[1][2]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Aldehyde-H | 10.13 | Singlet (s) | - | 1H |

| Aromatic-H (H5) | 7.80 | Doublet (d) | 8.7 | 1H |

| Aromatic-H (H4) | 6.83 | Doublet (d) | 8.7 | 1H |

| Methoxy-H | ~3.9 (Predicted) | Singlet (s) | - | 3H |

Note: The chemical shift for the methoxy protons is an educated prediction based on typical values for similar chemical environments, as it was not explicitly stated in the source data.

Spectral Interpretation

The 1H NMR spectrum provides a clear fingerprint of the this compound structure.

-

Aldehyde Proton: A sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its downfield shift is attributed to the strong deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons: The two protons on the pyridine ring appear as doublets at 7.80 ppm and 6.83 ppm. The coupling constant of 8.7 Hz indicates a strong ortho-coupling between these two adjacent protons. The downfield shift of the proton at 7.80 ppm (H5) is likely due to the combined electron-withdrawing effects of the bromine atom and the aldehyde group. The proton at 6.83 ppm (H4) is influenced by the electron-donating methoxy group, causing it to appear more upfield.

-

Methoxy Protons: A singlet, predicted to be around 3.9 ppm, would correspond to the three protons of the methoxy group. This signal is a singlet as there are no adjacent protons to couple with.

Experimental Protocol

The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 2-5 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional but Recommended): To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak (CHCl3 in CDCl3 at 7.26 ppm) is often used as a secondary reference.

3.2. Data Acquisition

-

Spectrometer Setup: The 1H NMR spectrum is acquired on a standard NMR spectrometer, for example, a 300 MHz or 500 MHz instrument.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl3). The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse is typically used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.

Molecular Structure and Proton Assignment

The following diagram illustrates the chemical structure of this compound with the protons labeled corresponding to the data in the table.

Caption: Structure of this compound with proton labeling.

References

In-depth Technical Guide to the 13C NMR Spectroscopy of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-Bromo-6-methoxypicolinaldehyde. Due to the absence of experimentally published data for this specific compound, this document presents a predicted 13C NMR spectrum. The prediction is derived from established substituent effects on the pyridine ring, utilizing data from analogous compounds. This guide also outlines a standard experimental protocol for acquiring 13C NMR spectra and includes a workflow for the data prediction process.

Predicted 13C NMR Data

The chemical shifts for the carbon atoms in this compound have been estimated based on the known 13C NMR data of picolinaldehyde and the substituent effects of bromine and a methoxy group on a pyridine ring. The predicted values are summarized in the table below. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~192 | Aldehyde carbons typically resonate in the far downfield region. Picolinaldehyde itself shows a signal around 193 ppm. |

| C2 | ~151 | The carbon bearing the aldehyde group is expected to be significantly downfield. |

| C3 | ~120 | The carbon atom bonded to bromine is expected to be shielded compared to an unsubstituted carbon, but its exact shift is influenced by other substituents. |

| C4 | ~140 | This CH carbon is expected to be downfield due to the influence of the nitrogen and the bromine atom at the meta position. |

| C5 | ~112 | This CH carbon is expected to be shielded by the adjacent methoxy group. |

| C6 | ~164 | The carbon atom bonded to the electronegative oxygen of the methoxy group will be significantly deshielded. |

| -OCH3 | ~55 | Methoxy group carbons attached to an aromatic ring typically appear in this region.[1] |

Logical Workflow for 13C NMR Prediction

The following diagram illustrates the logical process used to predict the 13C NMR chemical shifts for the target compound in the absence of experimental data.

Caption: Workflow for the prediction of 13C NMR chemical shifts.

Standard Experimental Protocol for 13C NMR Spectroscopy

This section provides a general methodology for the acquisition of a 13C NMR spectrum, applicable to compounds like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the solid sample.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

-

The choice of solvent is critical as it can influence chemical shifts.[3]

2. NMR Instrument Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the 13C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Optimize the magnetic field homogeneity by shimming the probe.[4]

3. Data Acquisition:

-

A standard single-pulse experiment with broadband proton decoupling is typically used for 13C NMR.[5]

-

Key Acquisition Parameters:

-

Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

-

Pulse Angle: A 30° to 45° pulse is commonly used to allow for faster repetition rates.

-

Acquisition Time (AT): Typically 1-2 seconds to ensure good digital resolution.[4]

-

Relaxation Delay (D1): A delay of 1-2 seconds is standard. Longer delays may be necessary for quaternary carbons, which relax more slowly.[5]

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a large number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required, although routine 1H-decoupled 13C spectra are generally not suitable for accurate integration without specific experimental setups.[5]

References

Mass Spectrometry of 3-Bromo-6-methoxypicolinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Bromo-6-methoxypicolinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of mass spectrometry for pyridine derivatives, aromatic aldehydes, and halogenated compounds to predict its fragmentation behavior.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from predictable cleavage patterns. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion Formula | Predicted Fragmentation Pathway | Notes |

| 215/217 | [C₇H₆BrNO₂]⁺ | Molecular Ion (M⁺) | The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[2] |

| 214/216 | [C₇H₅BrNO₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group.[3] |

| 186/188 | [C₆H₅BrNO]⁺ | [M-CHO]⁺ | Loss of the formyl radical (CHO).[3][4] |

| 172/174 | [C₅H₅BrN]⁺ | [M-CHO, -CH₂]⁺ | Subsequent loss of a methylene radical from the methoxy group. |

| 157/159 | [C₅H₄BrN]⁺ | [M-CHO, -CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 136 | [C₇H₆O₂]⁺ | [M-Br]⁺ | Cleavage of the Carbon-Bromine bond.[2] |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment | Fragmentation of the pyridine ring.[5] |

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo several key fragmentation processes. The initial ionization will form a radical cation, which will then fragment through various pathways.

A primary fragmentation route for aldehydes involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical ([M-H]⁺) or a formyl radical ([M-CHO]⁺).[3][6] Additionally, the relatively weak carbon-bromine bond is susceptible to cleavage, resulting in the loss of a bromine radical.[2] The methoxy group can also undergo fragmentation, typically through the loss of a methyl radical.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

A generalized experimental protocol for the mass spectrometry analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of small organic molecules.[7][8]

A. Sample Preparation

-

Dissolve approximately 1-2 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9]

-

Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[9]

-

If necessary, filter the solution to remove any particulate matter.[9]

B. Instrumentation and Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[7]

-

Ionization: Electron Ionization (EI) is a common and suitable technique for this type of molecule. A standard electron energy of 70 eV is typically used.[7]

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum should be analyzed to identify the molecular ion and major fragment ions. The isotopic pattern for bromine should be used to confirm the presence of bromine in the fragments.[1]

Caption: General experimental workflow for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, there are no established biological signaling pathways directly involving this compound. However, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery. The logical relationship in its analysis follows a standard deductive process from sample to structural elucidation.

Caption: Logical workflow for structural confirmation via mass spectrometry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Vibrational Signature: An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-6-methoxypicolinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted FT-IR spectrum based on the analysis of its constituent functional groups and comparison with structurally related molecules. Furthermore, a comprehensive experimental protocol for acquiring a high-quality FT-IR spectrum of this and similar solid compounds is provided.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. The predicted wavenumbers, their corresponding vibrational modes, and expected intensities are summarized in the table below. This prediction is derived from established group frequency correlations and data from similar compounds, including 2-pyridinecarboxaldehyde, anisole, and bromobenzene.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic (Pyridine Ring) |

| 2980-2940 | C-H Stretch (asymmetric) | Medium | Methoxy (-OCH₃) |

| 2880-2820 | C-H Stretch (symmetric) | Medium | Methoxy (-OCH₃) |

| 2850-2750 | C-H Stretch | Weak | Aldehyde (-CHO) |

| ~1705 | C=O Stretch | Strong | Aromatic Aldehyde |

| 1600-1550 | C=C & C=N Stretch | Medium-Strong | Pyridine Ring |

| 1480-1440 | C-H Bend (in-plane) | Medium | Methoxy (-OCH₃) & Pyridine Ring |

| 1300-1200 | C-O Stretch (asymmetric) | Strong | Aryl Ether (-O-CH₃) |

| 1180-1150 | C-H Bend (in-plane) | Medium | Pyridine Ring |

| 1050-1000 | C-O Stretch (symmetric) | Medium | Aryl Ether (-O-CH₃) |

| 900-800 | C-H Bend (out-of-plane) | Strong | Substituted Pyridine |

| ~680 | C-Br Stretch | Medium-Strong | Bromo-Aromatic |

Experimental Protocol for FT-IR Analysis

To obtain an experimental FT-IR spectrum of this compound, the following detailed protocol for solid sample analysis using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern and rapid method that requires minimal sample preparation.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

This compound (solid, crystalline powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

II. Sample Preparation and Data Acquisition

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe. Clean the crystal surface thoroughly with a solvent-soaked wipe as described in step 1.

Diagram of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of a solid sample.

This guide provides a foundational understanding of the expected FT-IR characteristics of this compound and a robust protocol for its experimental verification. The predicted spectral data serves as a valuable reference for researchers in confirming the identity and purity of this important chemical intermediate.

In-Depth Technical Guide: Physical and Chemical Properties of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methoxypicolinaldehyde is a substituted pyridine derivative that holds significance as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a bromine atom, a methoxy group, and an aldehyde functional group on a picoline scaffold, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a plausible synthetic approach and characterization methodologies, to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

It is important to note that, based on currently available public information, there is no documented evidence of this compound being directly involved in specific biological signaling pathways or having defined pharmacological activity. Its primary role reported to date is that of a valuable chemical building block.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 269058-49-3 | |

| IUPAC Name | 3-bromo-6-methoxypyridine-2-carbaldehyde | N/A |

| Appearance | Solid | N/A |

| Boiling Point | 253.3 ± 35.0 °C at 760 mmHg | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor. A potential synthetic strategy is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Chloro-6-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-6-methoxypyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the aldehyde proton, the aromatic protons with their characteristic splitting patterns, the methoxy group protons, and the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹), C-H stretches of the aldehyde and aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key diagnostic feature.

Applications in Research and Development

As a functionalized heterocyclic compound, this compound serves as a valuable building block in the synthesis of more complex molecules for various applications:

-

Medicinal Chemistry: The picolinaldehyde scaffold is present in numerous biologically active compounds. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs. The aldehyde group can be readily converted to other functional groups or used in the formation of imines, oximes, and other derivatives.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this compound could be utilized to construct novel materials with tailored electronic or photophysical properties.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. While detailed physical properties and experimental protocols are not extensively documented, this guide provides the currently available information and a plausible synthetic route to facilitate its use in research. Further investigation into its physical, chemical, and potential biological properties is warranted to fully explore the utility of this versatile molecule.

References

Chemical reactivity of 3-Bromo-6-methoxypicolinaldehyde

An In-Depth Technical Guide to the Chemical Reactivity of 3-Bromo-6-methoxypicolinaldehyde

Abstract

This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of an aldehyde, a bromo substituent, and a methoxy group on a pyridine scaffold provides multiple, distinct reaction sites. This guide offers a comprehensive exploration of its chemical reactivity, grounded in mechanistic principles. We will dissect the electronic properties governing its behavior and provide field-proven insights into its application in key synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and aldehyde condensations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2]

Structural Analysis and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its functional groups and the pyridine core. Understanding the electronic landscape of the molecule is crucial for predicting its behavior and designing successful synthetic strategies.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the aromaticity compared to benzene and activating the ring for nucleophilic attack.

-

Aldehyde Group (-CHO): Positioned at C2, the aldehyde is a strong electron-withdrawing group. It significantly enhances the electrophilicity of the C3 and C5 positions and provides a handle for condensation and nucleophilic addition reactions.

-

Bromo Group (-Br): Located at C3, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position, ortho to the activating aldehyde group, also makes it susceptible to nucleophilic aromatic substitution (SNAr).

-

Methoxy Group (-OCH₃): At the C6 position, the methoxy group is a strong electron-donating group through resonance. This partially counteracts the electron-withdrawing effects of the ring nitrogen and aldehyde, influencing the overall reactivity and regioselectivity of certain reactions.

Caption: Key reactivity sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step in these catalytic cycles.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent (boronic acid or ester). This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents.[4][5]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) is common. The ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4][6]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add the solvent system (e.g., Dioxane/H₂O 4:1).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is indispensable for synthesizing conjugated enyne systems.[7] It typically employs a dual catalytic system of palladium and copper(I).[8][9]

Causality of Experimental Choices:

-

Palladium Catalyst: As with Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective choice.

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its function is to react with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[10]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated and to deprotonate the terminal alkyne.[8]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Dissolve this compound (1.0 eq) and the terminal alkyne (1.1-1.2 eq) in a suitable solvent such as THF or DMF in a reaction flask.

-

Add the amine base, for example, triethylamine (2.0-3.0 eq).

-

Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

-

Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.01-0.03 eq), under the inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

-

Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent.

-

The filtrate is typically subjected to an aqueous work-up, followed by drying of the organic phase and solvent evaporation.

-

Purify the resulting product by column chromatography.[8]

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides with strong electron-withdrawing groups positioned ortho or para to the leaving group are activated towards nucleophilic aromatic substitution.[11][12] In this compound, both the ring nitrogen and the C2-aldehyde group act as powerful electron sinks, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack at the C3 position.[13]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the ortho and para positions, including the ring nitrogen and the oxygen of the aldehyde group. This stabilization is the driving force for the reaction.[14][15]

-

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Caption: The two-step mechanism of nucleophilic aromatic substitution.

This reactivity allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a complementary strategy to cross-coupling for forming C-O, C-N, and C-S bonds. For instance, reaction with sodium methoxide in methanol can replace the bromine with a second methoxy group.[16]

Reactions Involving the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of transformations, primarily involving condensation with various nucleophiles. These reactions are fundamental for elongating the molecule or for constructing new heterocyclic rings.

| Reaction Type | Reagent Class | Product Type | Bond Formed |

| Reductive Amination | Primary/Secondary Amines + Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | C-N |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkenes | C=C |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Systems | C=C |

| Hydrazone Formation | Hydrazine or Substituted Hydrazines | Hydrazones | C=N |

| Oxime Formation | Hydroxylamine | Oximes | C=N |

These reactions proceed via initial nucleophilic addition to the electrophilic aldehyde carbon, followed by dehydration to form a new double bond. The aldehyde can also be readily oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to a primary alcohol (e.g., using NaBH₄), further expanding its synthetic utility.

Summary and Outlook

This compound is a trifecta of reactivity, offering orthogonal chemical handles for sequential, selective functionalization. The C-Br bond serves as a linchpin for sophisticated carbon-carbon and carbon-heteroatom bond formation through cross-coupling and SNAr reactions. Simultaneously, the aldehyde group provides a reliable gateway for condensation and chain-extension strategies. This multifaceted reactivity profile cements its status as a high-value intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and functional materials.[2] Future applications will likely capitalize on this modularity to build combinatorial libraries and to develop novel, efficient synthetic routes to high-value targets.

References

- 1. 3-Bromo-6-Methylpicolinaldehyde [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ncrdsip.com [ncrdsip.com]

- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 3-Bromo-6-methoxypicolinaldehyde to ensure its stability and integrity. The information is compiled from available safety data sheets and general chemical principles, targeting professionals in research and drug development.

Chemical Profile

This compound is a substituted pyridine derivative. Its structure, featuring a reactive aldehyde group, a bromine atom, and a methoxy group on a pyridine ring, dictates its stability and reactivity profile. The aldehyde group is susceptible to oxidation, while the carbon-bromine bond can be subject to nucleophilic substitution or reductive cleavage under certain conditions.

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |

| Container | Tightly closed container | To prevent exposure to moisture and air. |

| Environment | Dry and well-ventilated place | To avoid hydrolysis and to ensure safe storage away from incompatible materials. |

| Light Exposure | Store in the dark/protect from light | While not explicitly stated in all sources, aldehydes can be light-sensitive. Protection from light is a general good practice. |

Stability and Incompatibility

| Factor | Impact on Stability | Incompatible Materials |

| Oxidizing Agents | The aldehyde group can be easily oxidized to a carboxylic acid. | Strong oxidizing agents. |

| Moisture/Water | Potential for hydrate formation or other water-mediated degradation. | Water/Moisture. |

| Strong Bases | Can potentially catalyze aldol condensation or other side reactions. | Strong bases. |

| Heat | Elevated temperatures can accelerate degradation. | Heat, sparks, and open flame. |

Experimental Protocol: General Guideline for Stability Assessment

As specific stability testing protocols for this compound are not published, a general experimental workflow for assessing the stability of a chemical compound like this compound is provided below. This protocol would need to be adapted and validated for specific laboratory conditions and analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials:

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

pH buffers

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

Volumetric flasks and pipettes

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. This will serve as the time-zero reference.

-

Sample Preparation for Stress Testing: Accurately weigh samples of the compound into appropriate vials for each stress condition.

-

Stress Conditions:

-

Thermal Stability: Place samples in controlled temperature chambers at various temperatures (e.g., 25°C, 40°C, 60°C).

-

Humidity Stability: Place samples in controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Dissolve the withdrawn samples in a suitable solvent to a known concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

-

Quantify the amount of this compound remaining and identify and quantify any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the compound remaining at each time point under each condition.

-

Determine the degradation rate and identify the degradation pathway if possible.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for the proper storage and a conceptual workflow for stability testing of this compound.

Caption: Workflow for proper storage of this compound.

Caption: Conceptual workflow for stability testing.

Conclusion

While specific, quantitative long-term stability data for this compound is not extensively documented in publicly accessible sources, adherence to the storage and handling guidelines derived from available safety data provides a strong foundation for maintaining its quality. For critical applications, especially in drug development, it is highly recommended that researchers conduct in-house stability studies using a validated, stability-indicating analytical method to ascertain the compound's shelf-life under their specific storage conditions.

An In-depth Technical Guide to 3-Bromo-6-methoxypicolinaldehyde for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Bromo-6-methoxypicolinaldehyde is a versatile heterocyclic aldehyde widely utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic aldehyde, and an electron-donating methoxy group on a pyridine ring, makes it a valuable precursor for the development of novel pharmaceutical agents and functional materials.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a summary of commercially available suppliers and pricing, a detailed putative synthesis protocol, and an illustration of its application in a key synthetic transformation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 269058-49-3 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Off-white to yellow solid (typical) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Commercial Availability and Pricing

This compound is available from several chemical suppliers. However, pricing is often subject to quotation and depends on the quantity and purity required. Below is a summary of some of the known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | Inquire | Inquire |

| BLD Pharm | Inquire | Inquire |

| ChemScene | ≥97% | Inquire |

| MySkinRecipes | 97% | 50mg, 250mg, 1g, 5g[1] |

| Fluorochem | 95% | 250mg, 1g, 5g, 10g[2] |

Synthesis of this compound: A Putative Experimental Protocol

Step 1: Bromination of 6-methoxypicolinaldehyde

This step introduces a bromine atom onto the pyridine ring at the 3-position, which is activated by the electron-donating methoxy group at the 6-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.

Materials:

-

6-methoxypicolinaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 6-methoxypicolinaldehyde (1.0 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is extensively used in drug discovery to synthesize complex biaryl and heteroaryl structures.[3][4] The bromine atom at the 3-position serves as a handle for the introduction of various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 3-phenyl-6-methoxypicolinaldehyde.

Visualizing Synthetic Pathways

The following diagrams illustrate the putative synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

References

Purity analysis of 3-Bromo-6-methoxypicolinaldehyde

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. The purity of this intermediate is critical as impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It details experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), and presents illustrative data in a structured format.

Introduction

This compound, with CAS Number 269058-49-3, is a substituted pyridine derivative.[1] Its bifunctional nature, possessing both an aldehyde and a bromo group, makes it a versatile reagent in various chemical syntheses. Given its role as a crucial intermediate, a thorough understanding and implementation of robust analytical techniques for purity determination are essential for quality control and to ensure the reliability of subsequent synthetic steps. This document outlines the standard analytical procedures for the comprehensive purity assessment of this compound.

Analytical Methodologies for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the definitive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for separating this compound from its potential impurities.

Illustrative Quantitative Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 3.5 | 0.8 | Impurity A |

| 2 | 4.2 | 1.2 | Impurity B |

| 3 | 5.8 | 97.5 | This compound |

| 4 | 7.1 | 0.5 | Impurity C |

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. In this illustrative analysis, the purity of this compound is 97.5%.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons.

Illustrative Quantitative Data

The purity of this compound can be determined by comparing the integral of a characteristic analyte proton signal to the integral of a certified internal standard with a known concentration.

| Compound | ¹H NMR Signal (ppm) | Integral | Purity (% w/w) |

| This compound | ~9.9 (s, 1H, -CHO) | 1.00 | 97.2 |

| Internal Standard (e.g., Maleic Acid) | ~6.3 (s, 2H) | 2.05 | - |

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.

-

-

Data Processing:

-

Phase and baseline correct the spectrum.

-

Integrate the characteristic signals of both the analyte and the internal standard.

-

Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.

Illustrative Quantitative Data

The following table shows hypothetical data from a GC-MS analysis, identifying potential volatile impurities.

| Retention Time (min) | Compound | Area (%) | Method of Identification |

| 4.5 | Dichloromethane | 0.05 | Mass Spectrum Library Match |

| 8.2 | Toluene | 0.10 | Mass Spectrum Library Match |

| 12.5 | This compound | 99.85 | Mass Spectrum Analysis |

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard GC-MS system.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at 10 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the described purity analysis methods.

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.

Conclusion

The purity of this compound is a critical parameter that influences the outcome of its downstream applications. A combination of HPLC for quantitative purity assessment, ¹H NMR for structural confirmation and orthogonal purity determination, and GC-MS for the identification of volatile impurities provides a robust and comprehensive approach to quality control. The methodologies and illustrative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-6-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester.[1] These reactions are instrumental in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active compounds.[3][4] The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and methods for its functionalization are of high value. 3-Bromo-6-methoxypicolinaldehyde is a valuable building block, incorporating a reactive bromine atom, an aldehyde for further elaboration, and a methoxy-substituted pyridine ring, making it an ideal substrate for diversification via Suzuki coupling in drug discovery programs.[5][6]